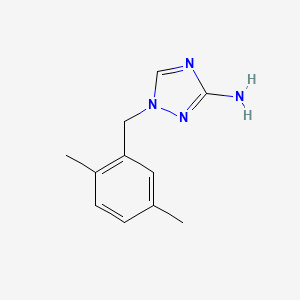
1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.
科学研究应用
1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,6-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.
生物活性
1-(2,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.
- Molecular Formula : C11H14N4
- Molecular Weight : 202.26 g/mol
- CAS Number : 1249118-60-2
- IUPAC Name : 1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. For instance, studies have shown that triazole compounds can effectively inhibit the growth of various pathogenic fungi and bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibited growth | |
| Escherichia coli | Moderate activity | |
| Staphylococcus aureus | Effective inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Triazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.
A notable study evaluated a series of triazole compounds against human cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Significant cytotoxicity |
| T47D (Breast) | 27.3 | Moderate cytotoxicity |
| MCF7 (Breast) | 43.4 | Lower activity compared to others |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific types of cancer cells .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, it disrupts cell membrane integrity.
- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through various signaling pathways.
Study on Antifungal Activity
In a comparative study assessing various triazole derivatives for antifungal activity against Candida albicans, this compound demonstrated potent activity with an MIC value significantly lower than standard antifungal agents .
Evaluation Against Cancer Cell Lines
A molecular docking study indicated that this compound binds effectively to the active sites of enzymes involved in cancer proliferation pathways. The binding affinity was comparable to known inhibitors used in cancer therapy .
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI 键 |
WSXHQPYGEYJIEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















